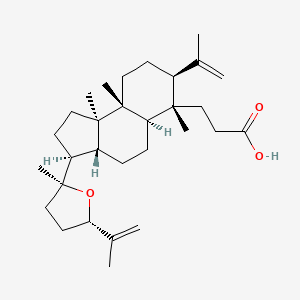

Richenoic acid

説明

Synthesis Analysis

Phenolic compounds, akin to what might be related to "Richenoic acid", can be synthesized through catalytic reactions such as the decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acids, catalyzed by palladium complexes. This process demonstrates the role of highly electron-donating complexes in enhancing the efficiency of phenolic compound synthesis (Núñez Magro et al., 2009).

Molecular Structure Analysis

Phenolic acids' structure largely contributes to their reactivity and properties. For instance, the presence of hydroxyl groups significantly influences their molecular structure and subsequently their antioxidant properties. Structural modifications, such as the conjugation with chitooligosaccharides, can enhance their antioxidant activities, as demonstrated by the preparation of phenolic acid conjugated chitooligosaccharides (Eom et al., 2012).

Chemical Reactions and Properties

Phenolic acids undergo various chemical reactions, contributing to their diverse functionalities. For example, the Sc(OTf)3 catalyzed [4 + 2]-annulation reaction between electron-rich phenols and donor-acceptor cyclopropanes enables the synthesis of polysubstituted dihydronaphthols, demonstrating the versatile chemical reactivity of phenolic compounds (Luo et al., 2017).

Physical Properties Analysis

Phenolic acids' physical properties, such as solubility and thermal stability, are crucial for their application in various fields. The analysis of phenolic acids in foods highlights advanced methodologies for their identification and quantification, underlining the significance of their physical properties (Robbins, 2003).

科学的研究の応用

Identification and Structure : Richenoic acid was identified as a new dammarane-type triterpenoid, along with other compounds like methyl richenoate, richenone, and richenol, from the fruits of Dysoxylum richii. The structures of these compounds were established through chemical interconversions and spectral analysis (Aalbersberg & Singh, 1991).

Bioaccessibility Enhancement : A study on the bioaccessibility of phenolic acids in breads made from processed bran fractions highlighted the importance of processing methods in enhancing the bioavailability of phenolic acids. This is relevant as richenoic acid, being a phenolic compound, could potentially benefit from such processing methods to improve its bioavailability (Hemery et al., 2010).

Toxicity Reduction and Utilization : In the context of reducing bio-oil toxicity and enhancing the tolerance of microalgae, a study demonstrated that activated carbon treatment can reduce the toxicity of bio-oil, which may include compounds like richenoic acid. This suggests potential applications in biofuel production (Liang et al., 2013).

Antioxidant and Therapeutic Roles : Research on chlorogenic acid, a phenolic acid like richenoic acid, indicates the wide range of potential therapeutic applications of such compounds, including antioxidant, hepatoprotective, and neuroprotective activities, among others. This suggests that richenoic acid may also possess similar beneficial properties (Naveed et al., 2018).

Pharmacological and Industrial Importance : Another study on syringic acid, which is structurally similar to richenoic acid, showed its wide range of therapeutic applications and industrial uses. This points towards the possibility of richenoic acid having similar uses in pharmaceuticals and industries (Srinivasulu et al., 2018).

特性

IUPAC Name |

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-6,9a,9b-trimethyl-3-[(2S,5S)-2-methyl-5-prop-1-en-2-yloxolan-2-yl]-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-19(2)21-11-17-29(7)25(27(21,5)15-14-26(31)32)10-9-22-23(12-16-28(22,29)6)30(8)18-13-24(33-30)20(3)4/h21-25H,1,3,9-18H2,2,4-8H3,(H,31,32)/t21-,22+,23-,24-,25+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROONGBAFVTVDKQ-RQKFYXNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)C(=C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CC[C@H](O4)C(=C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Richenoic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。